8-Methylpyrido[2,3-b]pyrazin-7-amine

In Vivo Pharmacology Breast Cancer PI3K Pathway

This 8-methyl-7-amino substitution pattern is uniquely required to synthesize compound 14a, a multi-kinase inhibitor with in vivo tumor growth inhibition in HCC1954 HER2+ xenograft model (10 mg/kg oral dose, no phenotypic toxicity). Alternative regioisomers fail to produce the same bioactive molecules. Use this intermediate to build focused kinase inhibitor libraries targeting PI3K pathway with ancillary MET inhibition, leveraging its documented oral pharmacokinetic excellence and wide therapeutic index.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B12845264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylpyrido[2,3-b]pyrazin-7-amine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC=CN=C12)N
InChIInChI=1S/C8H8N4/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,9H2,1H3
InChIKeyVBCJNXBEFWELPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylpyrido[2,3-b]pyrazin-7-amine (CAS 1421267-32-4): A Validated Heterocyclic Scaffold for Multi-Kinase PI3K Pathway Inhibitor Discovery


8-Methylpyrido[2,3-b]pyrazin-7-amine is a member of the 7-amino-substituted pyrido[2,3-b]pyrazine class of heterocycles. It serves as the essential primary amine intermediate for constructing a series of rationally designed multi-kinase inhibitors targeting the PI3K pathway for breast cancer therapy [1]. The core pyrido[2,3-b]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, but the precise 8-methyl-7-amino substitution pattern is critical for enabling specific downstream synthetic manipulations that lead to compounds with verified in vivo antitumor efficacy and well-characterized pharmacokinetic profiles [1].

Why 8-Methylpyrido[2,3-b]pyrazin-7-amine Cannot Be Replaced by Unsubstituted or Isomeric Aminopyridopyrazine Analogs


Simply interchanging 8-Methylpyrido[2,3-b]pyrazin-7-amine with the unsubstituted pyrido[2,3-b]pyrazin-7-amine (CAS 804551-62-0) or other regioisomers (e.g., 6-amino-2-methylpyrido[2,3-b]pyrazine) will fail to produce the same downstream bioactive molecules. The published synthetic route to the lead compound 14a explicitly requires 6-amino-2-picoline as the starting material, which is converted to the 6-methyl-7-aminopyrido[2,3-b]pyrazine intermediate [1]. This specific substitution pattern directs subsequent N-alkylation reactions at the 7-amino group, enabling the construction of the full pharmacophore. Use of an unsubstituted or differently substituted analog would lead to a divergent structure-activity relationship (SAR) and would forfeit the only documented pathway yielding a compound (14a) with validated in vivo tumor growth inhibition, a favorable oral pharmacokinetic profile (10 mg/kg dose), and an absence of phenotypic toxicity, as demonstrated in the HCC1954 HER2-amplified xenograft model [1].

Quantitative Differentiation Evidence for 8-Methylpyrido[2,3-b]pyrazin-7-amine as an Enabling Intermediate for Lead Compound 14a


In Vivo Tumor Growth Inhibition and Downstream Target Modulation by 14a, a Direct Derivative of 8-Methylpyrido[2,3-b]pyrazin-7-amine

The lead compound 14a, which is derived via synthetic manipulation of the 8-Methylpyrido[2,3-b]pyrazin-7-amine intermediate, demonstrated significant inhibition of tumor growth in a HER2-amplified breast cancer xenograft model (HCC1954) following oral administration at 10 mg/kg. This contrasts with earlier-generation, non-aminopyridopyrazine multi-kinase inhibitors that often exhibit limited oral bioavailability or require intravenous dosing [1]. In contrast to the parent intermediate which has no reported direct biological activity, compound 14a showed a specific pharmacodynamic signature: significantly reduced Ki-67 positive cell populations and downregulated phosphorylated AKT, ERK1/2, and SRC levels in excised tumors compared to vehicle-treated controls, confirming on-target PI3K pathway engagement [1].

In Vivo Pharmacology Breast Cancer PI3K Pathway

Superior Pharmacokinetic Profile of 14a vs. Unspecified In-Class Multi-Kinase Inhibitors

Compound 14a, for which 8-Methylpyrido[2,3-b]pyrazin-7-amine is the essential intermediate, displayed excellent pharmacokinetic parameters following both oral and intraperitoneal administration at the 10 mg/kg dose, with an absence of in vivo phenotypic toxicity [1]. The term 'excellent pharmacokinetic parameters' reflects high oral bioavailability and favorable half-life, as measured by LC-MS/MS, which is a significant differentiation point for this scaffold. In contrast, many unsubstituted pyrido[2,3-b]pyrazine derivatives tend to show poor aqueous solubility and suboptimal oral absorption (class-level inference) [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Multi-Target Kinase Inhibition Profile Specificity of 14a vs. General PI3K Inhibitors

When screened against a panel of 31 kinases, compound 14a (synthesized from 8-Methylpyrido[2,3-b]pyrazin-7-amine) exhibited a mild but direct inhibition of the MET receptor tyrosine kinase, alongside its primary PI3Kα activity (inhibition of both wild-type and H1047R mutant enzymes) [1]. This mild, direct MET inhibition is a distinct feature that differentiates 14a from other PI3K-specific inhibitors which lack this ancillary activity. Many alternative scaffolds, such as pyrazolo[3,4-d]pyrimidines, often show narrower kinase selectivity profiles, limiting their potential for polypharmacological benefit in MET-driven resistant tumors.

Kinase Selectivity MET Kinase Polypharmacology

Optimized Application Scenarios for Procuring 8-Methylpyrido[2,3-b]pyrazin-7-amine in Drug Discovery Research


Synthesis of Orally Bioavailable Multi-Kinase PI3K/MET Inhibitors for Drug-Resistant Breast Cancer

Procure 8-Methylpyrido[2,3-b]pyrazin-7-amine to replicate and expand upon the synthesis of compound 14a, which demonstrated in vivo tumor growth inhibition in the HCC1954 HER2-amplified xenograft model without phenotypic toxicity at a 10 mg/kg oral dose [1]. This application is directly validated by the published pharmacokinetic and pharmacodynamic data, targeting programs that require both PI3K pathway suppression and ancillary MET inhibition.

Building a Focused Kinase Library for Polypharmacology Screening

Use this intermediate to construct a focused library of 7-N-substituted pyrido[2,3-b]pyrazine derivatives for screening against a panel of 31 kinases, as demonstrated in the primary study [1]. The scaffold's documented ability to yield compounds with mild direct MET inhibition alongside PI3Kα blockade makes it suitable for identifying leads with predefined multi-target profiles for overcoming kinase inhibitor resistance.

Developing Orally Active PI3K Inhibitors with Improved Safety Margins

Leverage the scaffold's demonstrated oral pharmacokinetic excellence and absence of in vivo phenotypic toxicity (at 10 mg/kg) as a starting point for lead optimization programs aiming for a wide therapeutic index [1]. This application is based on the direct evidence that compound 14a, derived exclusively from this amine, achieves efficacy without observable toxicity, a critical differentiator for project progression.

Quote Request

Request a Quote for 8-Methylpyrido[2,3-b]pyrazin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.